ethyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Description
Ethyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C33H33N3O5S2 and its molecular weight is 615.76. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Biological Activity
Chemical Synthesis Approaches : The synthesis of complex molecules incorporating elements like sulfonyl groups and heterocyclic structures, such as pyridines and quinolines, has been extensively explored. For example, the work by Patel et al. (2009) on fluoro substituted benzothiazoles and the study by Paronikyan et al. (2016) on pyrano and pyrimidines derivatives demonstrate sophisticated synthetic routes that could be relevant for synthesizing the target compound (Patel, G. Sreenivasa, E. Jayachandran, K. J. Kumar, 2009); (Paronikyan, Dashyan, Minasyan, Stepanyan, 2016).
Biological and Pharmacological Screening : The potential biological and pharmacological activities of similar compounds have been investigated, suggesting areas of application for the compound . For instance, the synthesis and characterization of new quinazolines as potential antimicrobial agents indicate a potential route for exploring the antimicrobial properties of the target compound (Desai, Shihora, Moradia, 2007).
Potential Applications in Drug Discovery
Antimicrobial and Antibacterial Properties : Studies like those by Al-Sinjilawi et al. (2014) on novel phenothiazines for their activity against bacteria including MRSA suggest a possible research avenue for evaluating the target compound's efficacy against resistant bacterial strains (Al-Sinjilawi, El-Abadelah, Mubarak, Al-Aboudi, Abadleh, Mahasneh, Ahmad, 2014).
Synthesis and Evaluation for Other Biological Activities : The broad synthesis approaches and subsequent evaluation of biological activities, as demonstrated in the synthesis of tetrahydroquinoline derivatives by Bombarda et al. (1992), highlight the methodological framework that could be applied to the compound for discovering its potential CNS activity or other pharmacological effects (Bombarda, Erba, Gelmi, Pocar, 1992).
Properties
IUPAC Name |
ethyl 6-benzyl-2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N3O5S2/c1-2-41-33(38)30-27-18-20-35(21-23-9-4-3-5-10-23)22-29(27)42-32(30)34-31(37)25-14-16-26(17-15-25)43(39,40)36-19-8-12-24-11-6-7-13-28(24)36/h3-7,9-11,13-17H,2,8,12,18-22H2,1H3,(H,34,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRDMKFOFZYGQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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